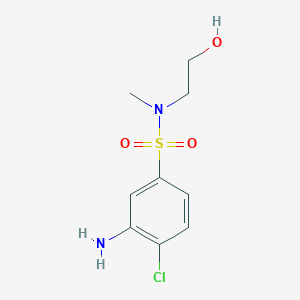

3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Descripción

Molecular Formula: C₈H₁₁ClN₂O₃S Average Molecular Weight: 250.697 g/mol Monoisotopic Mass: 250.017891 g/mol Key Structural Features:

- A sulfonamide core substituted with a 3-amino-4-chloro-phenyl group.

- N-substitution with both a 2-hydroxyethyl and a methyl group, creating a tertiary sulfonamide.

Propiedades

IUPAC Name |

3-amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3S/c1-12(4-5-13)16(14,15)7-2-3-8(10)9(11)6-7/h2-3,6,13H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCYYFYEWSOXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 3-amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the following key steps:

- Preparation of 3-nitro-4-chlorobenzenesulfonamide or related intermediates

- Reduction of the nitro group to the amino group

- Introduction of the N-(2-hydroxyethyl)-N-methyl substituent on the sulfonamide nitrogen

Preparation of 3-Nitro-4-chlorobenzenesulfonamide Intermediates

The starting material for the target compound is often 3-nitro-4-chlorobenzenesulfonyl chloride, which undergoes ammonolysis to yield 3-nitro-4-chlorobenzenesulfonamide. Several methods and conditions have been reported:

These methods highlight the importance of controlling pH and temperature to optimize yield and purity of the sulfonamide intermediate.

Reduction of Nitro Group to Amino Group

The conversion of 3-nitro-4-chlorobenzenesulfonamide to the corresponding 3-amino derivative is a critical step. Common reduction methods include:

- Catalytic hydrogenation using hydrogen gas and catalysts (e.g., Pd/C) under elevated pressure

- Chemical reduction using zinc chloride or iron filings in acidic media (hydrochloric or sulfuric acid)

- Sodium borohydride reduction in methanol at low temperature (0 °C), followed by stirring at room temperature for extended periods

A representative procedure involves adding sodium borohydride portion-wise to imino-compounds dissolved in methanol at 0 °C, stirring for 24 hours at room temperature, and monitoring the reduction by IR spectroscopy and TLC. After completion, the product is isolated by solvent evaporation, precipitation on ice, filtration, and recrystallization from ethanol/methanol mixtures.

Summary Table of Preparation Methods

Research Findings and Considerations

- The ammonolysis step is sensitive to pH and temperature; maintaining pH between 7-9 during reaction leads to high yields and purity.

- Reduction methods vary; sodium borohydride offers a mild, controlled reduction suitable for sensitive substrates, while catalytic hydrogenation provides cleaner conversions but requires specialized equipment.

- Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions. Use of bases such as DIPEA and controlled heating are effective.

- Purification typically involves solvent extraction, filtration, and recrystallization to achieve high purity suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.

Reduction: Reducing agents like tin chloride or iron powder can reduce the nitro group back to an amino group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of 3-amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonic acid.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the materials industry, this compound can be used in the production of polymers and other advanced materials. Its chemical properties make it suitable for various applications, including coatings and adhesives.

Mecanismo De Acción

The mechanism by which 3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Binding: It can interact with receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Sulfonamide Nitrogen | Key Functional Groups |

|---|---|---|---|---|

| 3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C₈H₁₁ClN₂O₃S | 250.697 | 2-hydroxyethyl, methyl | -OH, -NH₂, -Cl, -SO₂N(CH₃)(CH₂CH₂OH) |

| 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide (CAS 1017410-44-4) | C₁₁H₁₅ClN₂O₂S | 274.77 | Cyclopentyl | -NH₂, -Cl, -SO₂N(c-C₅H₉) |

| 3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide (CAS 1017458-45-5) | C₉H₁₃ClN₂O₃S | 264.73 | 2-methoxyethyl | -OCH₃, -NH₂, -Cl, -SO₂N(CH₂CH₂OCH₃) |

| 4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide | C₂₃H₂₂ClN₅O₂S₃ | 528.06 | Imidazole-thione, naphthalene-thio | -Cl, -S-alkyl, -SO₂N(imino-imidazole) |

| 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 328028-38-2) | C₁₂H₁₁ClN₂O₃S | 298.75 | 3-chlorophenyl | -OH, -NH₂, -Cl, -SO₂N(C₆H₄Cl) |

Key Observations :

- Solubility : The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to cyclopentyl (hydrophobic) or methoxyethyl (moderate polarity) substituents .

- Electrostatic Interactions : Polar groups (-OH, -NH₂) improve hydrogen-bonding capacity, critical for interactions with enzymes or receptors .

Target Compound

- Limited direct bioactivity data are available. However, its structural features (hydroxyethyl, methyl) are associated with improved metabolic stability and solubility in sulfonamide-based drugs .

Analog Compounds

- 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide (): The phenolic -OH group may confer antioxidant properties, but the absence of N-alkylation reduces membrane permeability compared to the target compound .

- 4-Chloro-N-imino(imidazole) derivatives (): Thioether and imidazole-thione groups enhance metal-binding capacity, relevant for enzyme inhibition (e.g., carbonic anhydrase) .

- N-Cyclopentyl derivatives () : Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Actividad Biológica

3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClN₂O₃S, with a molar mass of approximately 264.73 g/mol. The compound features a benzene ring substituted with an amino group, a chloro group, and a hydroxyethyl group, in addition to the sulfonamide moiety, which is crucial for its biological activity .

Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a candidate for antimicrobial applications.

Protein Interactions : The compound can also interact with various proteins and enzymes, influencing their activity through competitive inhibition or allosteric modulation. Its structural similarities to other biologically active compounds enhance its utility in drug discovery .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This is primarily due to its ability to inhibit key enzymes involved in bacterial metabolism.

Case Study: Tuberculosis Treatment

A study explored the compound's efficacy against Mycobacterium tuberculosis, revealing that it could inhibit specific enzymes critical for the bacterium's survival. The findings suggest that this compound could be developed as part of a therapeutic regimen for tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the compound can enhance its biological potency. For instance, adding methyl groups to specific positions on the benzene ring significantly improved inhibitory activity against target enzymes .

| Modification | Observed Activity |

|---|---|

| Addition of methyl groups | Increased potency against M. tuberculosis |

| Substitution at ortho positions | Enhanced binding affinity to target enzymes |

Toxicity and Pharmacokinetics

Preliminary studies on the pharmacokinetic properties of this compound indicate reasonable stability in plasma with low toxicity profiles. However, further research is needed to elucidate its full pharmacological profile and potential side effects .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, and how can reaction progress be monitored?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with chlorobenzenesulfonyl chloride derivatives. A common approach includes:

Sulfonamide Formation : React 3-amino-4-chlorobenzenesulfonyl chloride with N-(2-hydroxyethyl)-N-methylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen at 0–5°C for 2 hours.

Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Monitoring : Use thin-layer chromatography (TLC) with UV visualization (Rf ~0.3 in 3:7 ethyl acetate/hexane) to confirm intermediate formation and final product purity .

Basic: How should researchers validate the purity and structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min, and UV detection at 254 nm. Purity ≥95% is acceptable for most studies.

- NMR : Confirm substitution patterns via NMR (e.g., singlet for N-methyl at δ 2.8–3.1 ppm, broad peak for -NH at δ 5.2–5.5 ppm) and NMR (sulfonamide S=O at ~125–130 ppm).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 319.1 (calculated for CHClNOS) .

Advanced: How can researchers resolve structural ambiguities in crystallographic studies of this compound?

Methodological Answer:

For single-crystal X-ray diffraction:

Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Employ SHELXL-2018 for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model.

Validation : Use PLATON to check for missed symmetry, twinning, and structural outliers. Key metrics: R < 0.05, wR < 0.12, and completeness >99% .

Advanced: What experimental strategies are recommended to analyze conflicting bioactivity data across studies?

Methodological Answer:

Address discrepancies (e.g., variable IC values in enzyme assays) via:

Dose-Response Replication : Test compound in triplicate across 8–12 concentrations using a standardized assay (e.g., fluorescence-based kinase inhibition).

Structural Confirmation : Verify tautomeric or conformational states via DFT calculations (B3LYP/6-311+G(d,p)) to model electronic effects of the chloro and hydroxyethyl groups.

Cellular Context : Compare results across cell lines (e.g., NCI-60 panel) using COMPARE analysis to identify pathway-specific sensitivities .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer studies?

Methodological Answer:

Cell Cycle Analysis : Treat cancer cells (e.g., MCF-7 or HeLa) for 24–48 hours, fix with ethanol, stain with propidium iodide, and analyze via flow cytometry for G1/S or G2/M arrest.

Gene Expression Profiling : Use RNA-seq or microarrays (e.g., Affymetrix Clariom S) to identify differentially expressed genes (fold-change ≥2, p < 0.01). Cluster analysis may reveal pathways like tubulin polymerization (cf. E7010 analogs) .

Target Engagement : Perform SPR or ITC to measure binding affinity to putative targets (e.g., carbonic anhydrase IX), with K < 10 µM considered significant .

Basic: What solvent systems are suitable for solubility testing, and how do substituents influence solubility?

Methodological Answer:

- Solubility Screen : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol/water mixtures (10–50% v/v). Expect lower solubility in aqueous buffers due to the hydrophobic benzene ring.

- Substituent Effects : The hydroxyethyl group enhances water solubility via H-bonding, while the chloro substituent reduces it. LogP calculations (e.g., using ChemDraw) predict ~2.1, indicating moderate lipophilicity .

Advanced: How can computational methods guide the optimization of this compound for specific targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Focus on the sulfonamide moiety’s hydrogen bonding with active-site residues (e.g., Lys745).

QSAR Modeling : Develop a 2D-QSAR model using descriptors like molar refractivity and Hammett constants. Prioritize derivatives with electron-withdrawing groups at the 4-position for enhanced activity.

ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., ≤5 H-bond donors, TPSA < 140 Ų) .

Basic: What safety considerations are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.